![molecular formula C8H6N2O3 B1446740 Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate CAS No. 408502-47-6](/img/structure/B1446740.png)

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate

Overview

Description

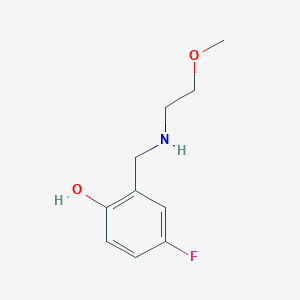

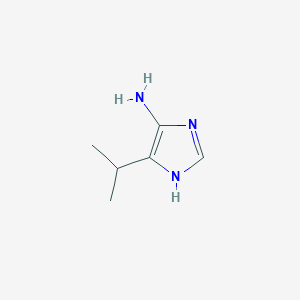

“Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate” is a chemical compound that has been studied for its potential biological activities. It is a derivative of the 1,2,4-oxadiazole class of compounds, which are known for their diverse biological effects . This compound has been specifically studied as a potential inhibitor of the MYC/MAX dimerization, which is a key process in the proliferation of certain types of cancer cells .

Synthesis Analysis

The synthesis of “this compound” and similar compounds typically involves reactions of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclization using various dehydrating agents . The specific synthesis process for this compound may vary depending on the desired substitutions and the specific conditions used.Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered ring containing one oxygen and two nitrogen atoms, which is characteristic of the 1,2,4-oxadiazole class of compounds . The compound also includes a methyl ester group and a benzo group, which may contribute to its biological activity .Chemical Reactions Analysis

“this compound” has been studied for its reactivity in various chemical reactions. For example, it has been shown to undergo ester hydrolysis to yield a carboxylic acid . The specific reactions that this compound undergoes may depend on the conditions and the presence of other reactants.Scientific Research Applications

Corrosion Inhibition

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate derivatives, such as 1,3,4-oxadiazole compounds, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds show promising results in protecting mild steel against corrosion, likely due to the formation of a protective layer on the metal surface. This attribute is particularly significant in industrial applications where corrosion resistance is crucial for maintaining the integrity and longevity of metal structures and components (Ammal et al., 2018).

Crystallographic Studies

The structural characterization of compounds related to this compound has been explored through crystallographic studies. Such research aids in understanding the molecular configurations and interactions that contribute to the compound's properties and potential applications in various fields, including pharmaceuticals and materials science (Li et al., 2015).

Antimicrobial Agents

Research has been conducted on novel hybrid molecules incorporating the oxadiazole moiety, demonstrating potent antimicrobial activities. These studies are crucial in the development of new therapeutic agents, particularly in the fight against drug-resistant bacterial and fungal strains. The antimicrobial efficacy of these compounds highlights the potential of this compound derivatives in contributing to the field of infectious disease treatment (Shruthi et al., 2016).

Angiotensin II Receptor Antagonists

Compounds bearing the oxadiazole ring have shown promise as angiotensin II receptor antagonists, which are important for their potential use in treating hypertension and cardiovascular diseases. The synthesis and evaluation of these compounds provide insights into the development of new drugs with improved efficacy and safety profiles (Kohara et al., 1996).

Liquid Crystals

The synthesis and characterization of novel 1,2,4-oxadiazole derivatives, including those related to this compound, have revealed their application in the field of liquid crystals. These materials are crucial for their use in displays and other optical devices, where control over light manipulation and transmission is essential. The unique properties of these liquid crystals, such as phase behavior and thermal stability, are of significant interest for advancing display technologies (Subrao et al., 2015).

Mechanism of Action

Target of Action

Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate, also known as methyl 2,1,3-benzoxadiazole-4-carboxylate, is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are various enzymes and proteins that contribute to the proliferation of infectious microorganisms .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. This compound acts as an electron withdrawing group , which can affect the function of these targets and inhibit the growth of the infectious microorganisms .

Biochemical Pathways

this compound affects several biochemical pathways. Its action on the targets disrupts the normal functioning of these pathways, leading to the inhibition of the growth of the infectious microorganisms . The downstream effects of this disruption can include the death of the microorganisms or the prevention of their replication.

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound .

Result of Action

The result of the action of this compound is the inhibition of the growth of infectious microorganisms. This leads to molecular and cellular effects such as the death of the microorganisms or the prevention of their replication .

Future Directions

“Methyl benzo[c][1,2,5]oxadiazole-4-carboxylate” and similar compounds represent a promising area of research in the development of new therapeutic agents. Future studies could explore the synthesis of various derivatives of this compound to optimize its biological activity. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into its potential therapeutic applications .

Properties

IUPAC Name |

methyl 2,1,3-benzoxadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-12-8(11)5-3-2-4-6-7(5)10-13-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSWAPPOVLNWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NON=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1446670.png)

![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B1446676.png)

![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)